3,4-Dihydroxymethamphetamine-3-O-sulfate
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Overview
Description
3,4-Dihydroxymethamphetamine-3-O-sulfate is a chemical compound with the molecular formula C10H15NO5S It is a sulfate conjugate of 3,4-dihydroxymethamphetamine, which is a metabolite of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxymethamphetamine-3-O-sulfate typically involves the hydroxylation of methamphetamine followed by sulfation The hydroxylation can be achieved using various oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the hydroxylation and sulfation reactions are carried out under optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxymethamphetamine-3-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced back to its precursor forms under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate the parent methamphetamine or MDMA.
Scientific Research Applications
3,4-Dihydroxymethamphetamine-3-O-sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of methamphetamine and MDMA metabolites.
Biology: The compound is studied for its role in the metabolic pathways of methamphetamine and MDMA in biological systems.
Medicine: Research is ongoing to understand its potential effects on the human body and its role in drug metabolism.
Industry: It is used in the development of analytical methods for forensic and clinical toxicology.
Mechanism of Action
The mechanism of action of 3,4-dihydroxymethamphetamine-3-O-sulfate involves its interaction with various enzymes and receptors in the body. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. The compound may also interact with neurotransmitter systems, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): A well-known psychoactive drug with similar metabolic pathways.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
4-Hydroxy-3-methoxymethamphetamine (HMMA): Another metabolite of MDMA with similar chemical properties.
Uniqueness
3,4-Dihydroxymethamphetamine-3-O-sulfate is unique due to its sulfate conjugation, which affects its solubility, stability, and interaction with biological systems. This makes it a valuable compound for studying the metabolism and effects of methamphetamine and MDMA.
Properties
CAS No. |
1294450-46-6 |
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Molecular Formula |
C10H15NO5S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
[2-hydroxy-5-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO5S/c1-7(11-2)5-8-3-4-9(12)10(6-8)16-17(13,14)15/h3-4,6-7,11-12H,5H2,1-2H3,(H,13,14,15) |
InChI Key |
UGAZAKOOSVDNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OS(=O)(=O)O)NC |
Origin of Product |
United States |
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